molecular formula C21H19ClN4O2 B14110542 5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(4-ethylphenyl)-1,2,4-oxadiazole

5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(4-ethylphenyl)-1,2,4-oxadiazole

Cat. No.: B14110542
M. Wt: 394.9 g/mol
InChI Key: RYSOBDDYPBJWHI-UHFFFAOYSA-N
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Description

“5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(4-ethylphenyl)-1,2,4-oxadiazole” is a synthetic organic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(4-ethylphenyl)-1,2,4-oxadiazole” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the oxadiazole ring: This step often involves the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under dehydrating conditions.

    Substitution reactions: The chloro and ethoxy groups can be introduced through nucleophilic substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl and ethoxy groups, leading to the formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The chloro group is a good leaving group and can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Nucleophiles: Ammonia, primary or secondary amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyl group may yield an aldehyde, while substitution of the chloro group with an amine may yield an amino derivative.

Scientific Research Applications

Chemistry

In chemistry, “5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(4-ethylphenyl)-1,2,4-oxadiazole” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, oxadiazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and could be a candidate for drug development.

Medicine

In medicine, compounds with similar structures have been investigated for their potential as anti-inflammatory, analgesic, and antipyretic agents. The presence of the pyrazole and oxadiazole rings suggests that this compound may interact with biological targets involved in these pathways.

Industry

Industrially, such compounds can be used in the development of agrochemicals, dyes, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of “5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(4-ethylphenyl)-1,2,4-oxadiazole” would depend on its specific biological activity. Generally, oxadiazole derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or modulation of biological processes. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-(3-chlorophenyl)-1H-pyrazol-4-yl)-3-(4-ethylphenyl)-1,2,4-oxadiazole
  • 5-(3-(4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(4-ethylphenyl)-1,2,4-oxadiazole
  • 5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-phenyl-1,2,4-oxadiazole

Uniqueness

The uniqueness of “5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(4-ethylphenyl)-1,2,4-oxadiazole” lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of chloro, ethoxy, and ethyl groups may confer unique properties compared to other oxadiazole derivatives.

Properties

Molecular Formula

C21H19ClN4O2

Molecular Weight

394.9 g/mol

IUPAC Name

5-[5-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-(4-ethylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C21H19ClN4O2/c1-3-13-5-7-14(8-6-13)20-24-21(28-26-20)16-12-23-25-19(16)15-9-10-18(27-4-2)17(22)11-15/h5-12H,3-4H2,1-2H3,(H,23,25)

InChI Key

RYSOBDDYPBJWHI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)C3=C(NN=C3)C4=CC(=C(C=C4)OCC)Cl

Origin of Product

United States

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